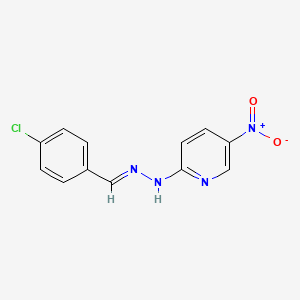

p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone

Descripción general

Descripción

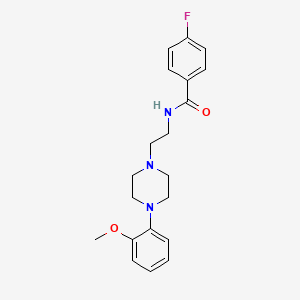

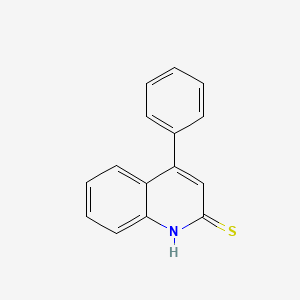

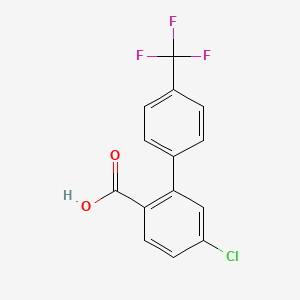

P-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is a chemical compound with the formula C13H10Cl2N2. It is a hydrazone derivative, which is a class of compounds that contain an azomethine (-NHN=C-) proton .

Synthesis Analysis

The synthesis of hydrazone ligands, such as 4-chlorobenzaldehyde hydralazine hydrazone (LH), has been reported . The synthesis of desired metal complexes is achieved by using LH in its monohydrochloride salt form (LH.HCl), thus preventing cyclization of LH to T . Mass, IR, NMR, UV–Vis spectroscopic techniques, thermal and other physicochemical methods were used for the structural elucidation of the metal complexes .Molecular Structure Analysis

The structure of both the LH and T is characterized by single-crystal X-ray diffraction pattern analysis . On the basis of electronic and magnetic properties of the complexes, four coordinate square-planar geometry for Ni+2 complex, while Td geometry for Cu+2 and Zn+2 complex was assigned .Chemical Reactions Analysis

The synthesis of desired metal complexes is achieved by using LH in its monohydrochloride salt form (LH.HCl), thus preventing cyclization of LH to T . This suggests that the compound can undergo complexation reactions with various metal ions.Mecanismo De Acción

While the exact mechanism of action for p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is not specified, hydrazones have been found to exhibit a range of pharmacological effects . For example, some hydrazones have shown anti-inflammatory effects due to their inhibitory response against certain vital inflammatory mediators .

Safety and Hazards

While specific safety data for p-Chlorobenzaldehyde (5-nitro-2-pyridyl)hydrazone is not available, safety data for similar compounds such as 4-Chlorobenzaldehyde indicate that they can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to handle these compounds with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Hydrazones are a very important class of compounds which contain an azomethine group in their structure. Their structural flexibility and pharmacological activity profile have caught the attention of chemists worldwide . Future research could focus on synthesizing new hydrazone derivatives and evaluating their biological activities. Additionally, the development of fast pyridyl hydrazone T-type photochromic compounds in polar solvents could be a promising direction .

Propiedades

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O2/c13-10-3-1-9(2-4-10)7-15-16-12-6-5-11(8-14-12)17(18)19/h1-8H,(H,14,16)/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXZFHQCWBTLC-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28058-13-1 | |

| Record name | Benzaldehyde, p-chloro-, (5-nitro-2-pyridyl)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid](/img/structure/B1654769.png)

![1-[(Dibenzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B1654784.png)